N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide
CAS No.: 1323715-26-9
Cat. No.: VC6924583
Molecular Formula: C19H17N3O2S
Molecular Weight: 351.42
* For research use only. Not for human or veterinary use.
![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide - 1323715-26-9](/images/structure/VC6924583.png)
Specification
CAS No. | 1323715-26-9 |
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Molecular Formula | C19H17N3O2S |
Molecular Weight | 351.42 |
IUPAC Name | N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1,3-benzothiazole-6-carboxamide |
Standard InChI | InChI=1S/C19H17N3O2S/c23-18(21-14-6-7-14)9-12-1-4-15(5-2-12)22-19(24)13-3-8-16-17(10-13)25-11-20-16/h1-5,8,10-11,14H,6-7,9H2,(H,21,23)(H,22,24) |
Standard InChI Key | UMRIUTVEEKELOD-UHFFFAOYSA-N |
SMILES | C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide, delineates its core structure:
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Benzo[d]thiazole-6-carboxamide: A bicyclic aromatic system comprising a benzene ring fused to a thiazole ring, with a carboxamide (-CONH2) group at the 6-position.
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N-(4-(2-(Cyclopropylamino)-2-oxoethyl)phenyl): A phenyl ring substituted at the para position with an ethyl chain bearing a cyclopropylamino-oxo group (-NH-C3H5-C(O)-).
The presence of the cyclopropyl group introduces steric constraints and electronic effects that may influence target binding and metabolic stability .
Spectroscopic Characterization
While experimental spectral data for this specific compound are unavailable, analogs such as 2-aminobenzo[d]thiazole-6-carboxylic acid (CAS 93-85-6) provide reference points. For example:
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1H-NMR: In related benzothiazole-carboxylic acids, aromatic protons typically resonate between δ 7.45–8.51 ppm, with NH2 groups appearing as broad singlets near δ 8.5 ppm .
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IR Spectroscopy: Stretching vibrations for carbonyl (C=O) groups in carboxamides and thiazole rings are expected near 1650–1750 cm⁻¹.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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Benzo[d]thiazole-6-carboxylic acid: Synthesized via cyclization of 4-amino-3-thiocyanato-benzonitrile under acidic conditions .
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4-(2-(Cyclopropylamino)-2-oxoethyl)aniline: Derived from coupling cyclopropylamine with a bromoacetyl-substituted phenyl intermediate.
Synthesis of Benzo[d]thiazole-6-carboxylic Acid
A validated route involves:
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Cyclization: Reacting 4-amino-3-thiocyanato-benzonitrile with concentrated HCl at 100°C for 6 hours, yielding 2-aminobenzo[d]thiazole-6-carboxylic acid (59% yield) .
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Carboxamide Formation: The carboxylic acid is activated (e.g., via EDCI/HOBt) and coupled with the aniline derivative.
Synthesis of 4-(2-(Cyclopropylamino)-2-Oxoethyl)Aniline
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Bromoacetylation: Reacting 4-aminophenylacetic acid with bromine in methanol at -10°C to form the bromoacetyl intermediate.
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Aminolysis: Substituting bromine with cyclopropylamine in the presence of a base (e.g., triethylamine).
Final Coupling
The carboxylic acid and aniline are coupled using standard peptide coupling reagents (e.g., HATU, DIPEA), followed by purification via recrystallization or chromatography.
Physicochemical Properties
Predicted Properties
The compound’s moderate LogP suggests balanced lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility.
Stability and Degradation
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Hydrolytic Stability: The amide bond may hydrolyze under strongly acidic or basic conditions.
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Photostability: Benzothiazole derivatives are generally stable to light, but prolonged UV exposure could induce ring-opening reactions.
Pharmacological Profile and Hypothetical Mechanisms
ADME-Tox Predictions
Applications and Future Directions
Therapeutic Hypotheses
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Oncology: BTK inhibition could target B-cell malignancies (e.g., chronic lymphocytic leukemia).
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Autoimmune Diseases: BTK modulates B-cell signaling in rheumatoid arthritis and lupus.
Synthetic Challenges
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